Cas no 26629-87-8 (Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-)

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]- structure
26629-87-8 structure
Product Name:Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-
Numero CAS:26629-87-8
MF:C14H18F3NO
MW:273.294034481049
CID:263663
PubChem ID:432824
Update Time:2025-04-19

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-
    • 4-Isopropyl-2-[3-(trifluoromethyl)phenyl]morpholine
    • 3,5-Pyrazolidinedione, 4-isopropyl-1-phenyl-
    • 4-Isopropyl-1-phenyl-3,5-dioxopyrazolidine
    • 4-isopropyl-1-phenyl-3,5-pyrazolidinedione
    • 4-isopropyl-1-phenyl-pyrazolidine-3,5-dione
    • 4-Isopropyl-2-(3-trifluormethylphenyl)-1,4-tetrahydro-oxazin
    • AC1MI59S
    • tetrahydro-4-isopropyl-< 3-(trifluoromethyl)phenyl> -2H-1,4-oxazine
    • Oxaflozano
    • Q7115050
    • OXAFLOZANE [MI]
    • 4-Isopropyl-2-(3-trifluormethylphenyl)morpholin
    • Oxaflozano [INN-Spanish]
    • EINECS 247-855-8
    • 1766 CERM
    • Oxaflozane (INN)
    • CHEBI:135128
    • DTXSID50865308
    • NS00084268
    • 26629-87-8
    • Oxaflozanum
    • 4-Isopropyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine
    • OXAFLOZANE [WHO-DD]
    • SCHEMBL49200
    • UNII-V4WLW77V5Q
    • Oxaflozane [INN:DCF]
    • 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine
    • CHEMBL2106996
    • OXAFLOZANE [INN]
    • Oxaflozanum [INN-Latin]
    • DB13457
    • 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine
    • FVYUQFQCEOZYHZ-UHFFFAOYSA-N
    • 4-(1-Methylethyl)-2-(3-(trifluoromethyl)phenyl)morpholine
    • Oxaflozane
    • MORPHOLINE, 4-(1-METHYLETHYL)-2-(3-(TRIFLUOROMETHYL)PHENYL)-
    • D07340
    • 4-ISOPROPYL-2-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)MORPHOLINE
    • V4WLW77V5Q
    • Conflictan
    • Inchi: 1S/C14H18F3NO/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17/h3-5,8,10,13H,6-7,9H2,1-2H3
    • Chiave InChI: FVYUQFQCEOZYHZ-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)C1CN(CCO1)C(C)C)(F)F

Proprietà calcolate

  • Massa esatta: 273.13414
  • Massa monoisotopica: 273.134
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 293
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 12.5A^2

Proprietà sperimentali

  • Densità: 1.1358 (estimate)
  • Punto di ebollizione: bp0.005 52°; bp3 99°
  • Punto di infiammabilità: 131.7°C
  • Indice di rifrazione: nD24 1.4751
  • PSA: 12.47
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd